molecular formula C13H14BCl2NO4 B594933 1-Boc-5,6-Dichloro-1H-indole-2-boronic acid CAS No. 1310384-28-1

1-Boc-5,6-Dichloro-1H-indole-2-boronic acid

Cat. No. B594933
M. Wt: 329.968
InChI Key: BRRPGLYHNRRPNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

  • Purity : 97% .

Scientific Research Applications

Interaction with Oligosaccharides

Research by Nagai et al. (1993) on 5-Indolylboronic acid, a compound closely related to 1-Boc-5,6-Dichloro-1H-indole-2-boronic acid, reveals its ability to form reversible boronic esters with reducing sugars in water. This interaction was noted to be selective for oligosaccharides, particularly for maltodextrins, with an increase in binding constants with longer glucose chains. Such findings highlight potential applications in biochemistry and molecular recognition (Nagai, Kobayashi, Toi, & Aoyama, 1993).

Synthesis of Indole Derivatives

Rojas-Martín et al. (2013) described the synthesis of indole-substituted twistane-like derivatives, involving a reaction with 2-quinonyl boronic acid and 2-alkenyl indoles. This research demonstrates the role of boronic acid in facilitating selective conjugate addition and cycloaddition reactions, which is significant for developing complex organic compounds (Rojas-Martín, Veguillas, Ribagorda, & Carreño, 2013).

Rhodium-Catalyzed Coupling

A study by Zheng, Zhang, and Cui (2014) on Rh(III)-catalyzed coupling of N-methoxy-1H-indole-1-carboxamide and aryl boronic acids presents an efficient method for forming diverse products through selective C-C and C-C/C-N bond formation. This indicates potential applications in catalysis and synthesis of complex molecules (Zheng, Zhang, & Cui, 2014).

Acceleration of Chemical Reactions

Das et al. (2017) highlighted the use of boronic acid to accelerate a three-component reaction involving indoles, thiols, and glyoxylic acids. This study showcases the role of boronic acid in catalyzing reactions for synthesizing α-sulfanyl-substituted indole-3-acetic acids, hinting at its utility in streamlining complex chemical syntheses (Das, Watanabe, Morimoto, & Ohshima, 2017).

One-Pot Synthesis Approaches

Gao et al. (2014) explored a one-pot approach for synthesizing 1,2-disubstituted indoles through a Cu(II)-catalyzed coupling/cyclization process. The research illustrates the utility of boronic acids in facilitating efficient synthesis of complex polycyclic indole derivatives, relevant in pharmaceutical and material science applications (Gao et al., 2014).

Safety And Hazards

  • Toxicity : Consult safety data sheets (MSDS) for detailed toxicity information .

Future Directions

For more detailed information, refer to the relevant peer-reviewed papers and technical documents .

properties

IUPAC Name

[5,6-dichloro-1-[(2-methylpropan-2-yl)oxycarbonyl]indol-2-yl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14BCl2NO4/c1-13(2,3)21-12(18)17-10-6-9(16)8(15)4-7(10)5-11(17)14(19)20/h4-6,19-20H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRRPGLYHNRRPNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=CC(=C(C=C2N1C(=O)OC(C)(C)C)Cl)Cl)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14BCl2NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90672114
Record name [1-(tert-Butoxycarbonyl)-5,6-dichloro-1H-indol-2-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90672114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Boc-5,6-Dichloro-1H-indole-2-boronic acid

CAS RN

1310384-28-1
Record name [1-(tert-Butoxycarbonyl)-5,6-dichloro-1H-indol-2-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90672114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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